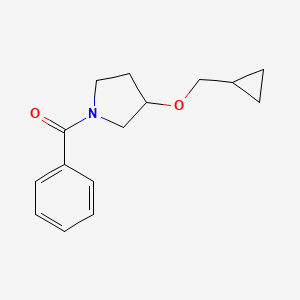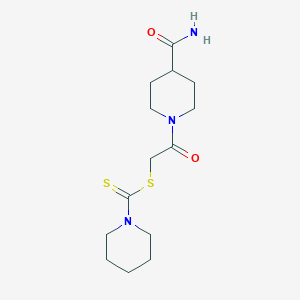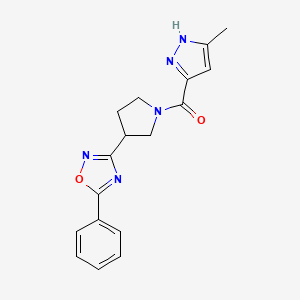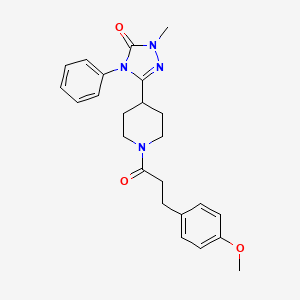![molecular formula C26H30N4O3 B14962609 6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14962609.png)
6,8,8,9-tetramethyl-3-{[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]carbonyl}-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the pyrrolidine group: This step involves the nucleophilic substitution of a halogenated pyrimidine with pyrrolidine.
Construction of the chromeno[7,6-b]pyridin-2-one core: This is often done through cyclization reactions involving suitable precursors.
Final modifications: These include methylation and other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反応の分析
Types of Reactions
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Cyclization: Intramolecular reactions can lead to the formation of new ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Cyclization: Catalysts such as acids (H₂SO₄) or bases (NaOH) can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It can be utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar level of branching and compact structure.
Tetramethyl acetyloctahydronaphthalenes:
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Another complex organic molecule with comparable structural features.
Uniqueness
What sets 6,8,8,9-TETRAMETHYL-3-[4-METHYL-2-(PYRROLIDIN-1-YL)PYRIMIDINE-5-CARBONYL]-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties
特性
分子式 |
C26H30N4O3 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
6,8,8,9-tetramethyl-3-(4-methyl-2-pyrrolidin-1-ylpyrimidine-5-carbonyl)-6,7-dihydropyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C26H30N4O3/c1-15-13-26(3,4)29(5)21-12-22-17(10-18(15)21)11-19(24(32)33-22)23(31)20-14-27-25(28-16(20)2)30-8-6-7-9-30/h10-12,14-15H,6-9,13H2,1-5H3 |
InChIキー |
ADNNJPYSSTUUIZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CN=C(N=C4C)N5CCCC5)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-chlorophenyl)-2-methyl-7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14962535.png)

![ethyl 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14962540.png)
![9-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962543.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide](/img/structure/B14962546.png)
![2-bromo-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962547.png)
![N~1~-(2-benzoyl-4-chlorophenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B14962550.png)


methanone](/img/structure/B14962558.png)
![4-[(4-chlorobenzyl)oxy]-N-[(1Z)-6-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B14962569.png)


![1-(2,3-dimethylphenyl)-3-(2-hydroxyethyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14962615.png)
